molecular formula C19H19ClN2O3S B2566265 4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049557-43-8

4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No. B2566265
CAS RN: 1049557-43-8
M. Wt: 390.88
InChI Key: ODLNIILPFUOPOE-UHFFFAOYSA-N
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Description

4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is a heterocyclic organic molecule that contains a thienopyrazine ring system. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent. Researchers have designed and synthesized related derivatives, such as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles, which exhibit high anti-tumor activity . These derivatives were evaluated against various cancer cell lines (Hela, A549, HepG2, and MCF-7) using the MTT assay. Notably, the introduction of sulfonyl groups increased the antiproliferative activity of the compound. Additionally, molecular docking studies revealed the binding orientations of these compounds in the active site of c-Met, a receptor associated with cancer progression.

Cytotoxic Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which may include similar structural motifs, has been synthesized and screened for in vitro cytotoxic activity . While this specific compound was not mentioned, exploring related derivatives could provide insights into its cytotoxic potential.

Novel Pyrazole-Based Derivatives

New benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives have been synthesized and characterized. Although not directly related to our compound, these derivatives share structural features and could inspire further research .

properties

IUPAC Name

1-benzyl-4-(3-chlorophenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c20-15-7-4-8-16(9-15)22-18-13-26(24,25)12-17(18)21(11-19(22)23)10-14-5-2-1-3-6-14/h1-9,17-18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLNIILPFUOPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

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